![molecular formula C26H22FN3O5 B2887015 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 899902-25-1](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anti-tubercular Potential
- Research Focus: A study by Odingo et al. (2014) investigated the 2,4-diaminoquinazoline series for its potential as a lead candidate for tuberculosis drug discovery. The study involved extensive evaluation, including structure-activity relationships, biological activity analysis, and pharmacokinetic studies in rats. A representative compound exhibited bactericidal activity against both replicating and non-replicating M. tuberculosis.
Synthesis and Multifunctional Activity
- Research Focus: Zablotskaya et al. (2013) explored new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, studying their synthesis, physicochemical characterization, and biological activities. The research found that these compounds exhibited psychotropic, anti-inflammatory, cytotoxic, and antimicrobial actions, and attempted to correlate these activities with their structural characteristics Zablotskaya et al. (2013).
Antitumor Activity and Molecular Docking
- Research Focus: A study by Al-Suwaidan et al. (2016) focused on the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The study included molecular docking methodology and identified several compounds with broad-spectrum antitumor activity.
Synthesis for Neurodegenerative Disease Treatment
- Research Focus: Research by Makhaeva et al. (2017) involved the synthesis of new N-(pyridin-3-ylmethyl)-2-aminothiazolines for potential use in treating neurodegenerative diseases. These compounds exhibited inhibitory activity against human enzymes and showed promise as multifunctional agents for such diseases.
Synthesis for Various Applications
- Research Focus: Other studies have investigated the synthesis of similar compounds for various applications, including novel syntheses of hexahydropyrimidines and tetrahydroquinazolines Katritzky et al. (2002), synthesis of tetrahydroquinoline-embedded compounds Borgohain et al. (2017), and the development of benzothiazoloquinazolinones Kim (1981).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, benzo[d][1,3]dioxole and 4-fluorobenzaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "Benzo[d][1,3]dioxole", "4-Fluorobenzaldehyde", "3-Aminopropionitrile", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of benzo[d][1,3]dioxole to benzo[d][1,3]dioxol-5-ylmethanol using sodium hydroxide and methanol", "Step 2: Protection of the hydroxyl group in benzo[d][1,3]dioxol-5-ylmethanol using ethyl chloroformate to form benzo[d][1,3]dioxol-5-ylmethyl chloroformate", "Step 3: Reaction of benzo[d][1,3]dioxol-5-ylmethyl chloroformate with 3-aminopropionitrile to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropionitrile", "Step 4: Reduction of the nitrile group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropionitrile using sodium borohydride to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropanol", "Step 5: Protection of the hydroxyl group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropanol using ethyl chloroformate to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropyl chloroformate", "Step 6: Reaction of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropyl chloroformate with 4-fluorobenzaldehyde in the presence of sodium bicarbonate and methanol to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide", "Step 7: Purification of the final product using column chromatography and recrystallization" ] } | |
Numéro CAS |
899902-25-1 |
Formule moléculaire |
C26H22FN3O5 |
Poids moléculaire |
475.476 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22FN3O5/c27-19-8-5-17(6-9-19)15-30-21-4-2-1-3-20(21)25(32)29(26(30)33)12-11-24(31)28-14-18-7-10-22-23(13-18)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31) |
Clé InChI |
RWHOMNZSQVQKIX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)
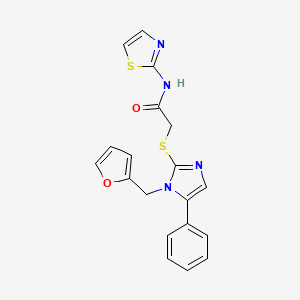

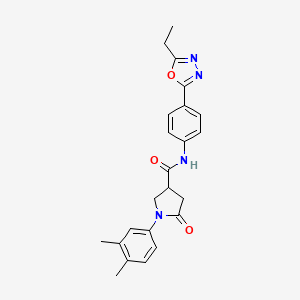
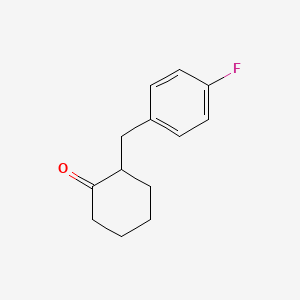
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)
![9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2886942.png)
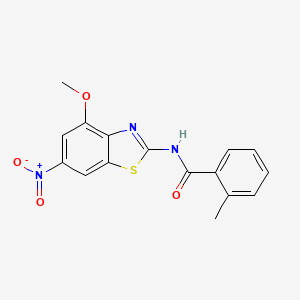
![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886945.png)
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)
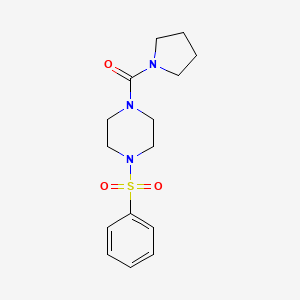

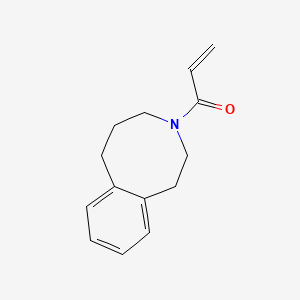
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)